Acetic acid, trifluoro-, 4-chlorophenyl ester
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Overview
Description
Acetic acid, trifluoro-, 4-chlorophenyl ester is a chemical compound with the molecular formula C8H4ClF3O2. It is an ester derived from trifluoroacetic acid and 4-chlorophenol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, 4-chlorophenyl ester typically involves the esterification of trifluoroacetic acid with 4-chlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, trifluoro-, 4-chlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to trifluoroacetic acid and 4-chlorophenol in the presence of water and an acid or base catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane)
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether)
Major Products Formed
Hydrolysis: Trifluoroacetic acid and 4-chlorophenol
Substitution: Various substituted products depending on the nucleophile used
Reduction: 4-chlorophenyl alcohol
Scientific Research Applications
Acetic acid, trifluoro-, 4-chlorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed ester hydrolysis.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid, trifluoro-, 4-chlorophenyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of trifluoroacetic acid and 4-chlorophenol. In substitution reactions, the ester group is replaced by other nucleophiles through a similar nucleophilic attack mechanism.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 4-chlorophenyl ester: Similar structure but lacks the trifluoromethyl group.
Trifluoroacetic acid, 4-nitrophenyl ester: Contains a nitro group instead of a chloro group.
Trifluoroacetic acid, ethyl ester: An ester of trifluoroacetic acid with ethanol instead of 4-chlorophenol.
Uniqueness
Acetic acid, trifluoro-, 4-chlorophenyl ester is unique due to the presence of both the trifluoromethyl group and the 4-chlorophenyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications.
Properties
CAS No. |
658-74-2 |
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Molecular Formula |
C8H4ClF3O2 |
Molecular Weight |
224.56 g/mol |
IUPAC Name |
(4-chlorophenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H4ClF3O2/c9-5-1-3-6(4-2-5)14-7(13)8(10,11)12/h1-4H |
InChI Key |
WKEZNQRZCGFQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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